1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
Description
1-(2-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-cyanophenyl group and a 2-methoxyethylamine moiety. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The 2-methoxyethyl substituent may improve solubility compared to bulkier alkyl or aromatic groups .
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-5-3-2-4-10(11)8-12/h2-5,13H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRZMXDQCNGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through the reaction of a suitable phenyl derivative with a cyanating agent under controlled conditions.
Introduction of the methoxyethyl group: This step involves the reaction of the cyanophenyl intermediate with a methoxyethylating agent, such as methoxyethyl chloride, in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as methanesulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide":
Basic Information
- Name: this compound.
- CAS Number: 1041527-14-3 .
- Catalog Number: LD-1745 .
- Formula: C11H14N2O3S .
- Molecular Weight: 254.3 .
Identified Use
Safety and Hazards
First Aid Measures
- General advice: Consult a physician and show the safety data sheet .
- Inhalation: Remove victim to fresh air; seek medical attention if symptoms persist .
- Skin Contact: Wash skin with water for at least 15 minutes and remove contaminated clothing; seek medical attention if irritation persists .
- Eye Contact: Flush with water for at least 15 minutes, remove contact lenses, and get medical attention .
- Ingestion: Wash out mouth with water for at least 15 minutes and seek medical attention .
Stability and Reactivity
- Stable under recommended storage conditions .
- Hazardous decomposition products: Carbon monoxide, nitrogen oxides, and sulfur oxides .
Additional Compounds
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanophenyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Notes:
- Asterisk (*) denotes calculated molecular weights.
- The 2-cyanophenyl group in the target compound vs. 4-cyanophenyl in alters electronic distribution and steric accessibility.
- Methoxyethyl (target) vs. hydroxypropyl substituents affect solubility: methoxy groups enhance lipophilicity, while hydroxyl groups increase polarity.
Structural and Analytical Comparisons
Crystallography and Hydrogen Bonding:
- N-(4-Chlorophenyl)methanesulfonamide (CEGKAC) : Forms hydrogen bonds via sulfonamide oxygen and chlorophenyl group, stabilizing crystal packing .
- Target Compound: Predicted to exhibit similar H-bonding patterns but with altered geometry due to the 2-cyanophenyl orientation.
NMR and Spectroscopic Data:
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide: ¹H NMR shows distinct shifts at δ 2.5–3.5 ppm for methoxy and methyl groups . The target compound’s methoxyethyl group would likely resonate in this region, with additional peaks for the cyanophenyl moiety.
Biological Activity
1-(2-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide, also known by its CAS number 1041527-14-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a cyanophenyl moiety and a methanesulfonamide functional group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C12H14N2O2S, and its molecular weight is approximately 250.32 g/mol. The presence of the methoxyethyl group may enhance its solubility and bioavailability, while the sulfonamide group is known for its ability to interact with enzymes and receptors.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent antitumor activity against several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and cell cycle arrest at the S phase, suggesting that sulfonamides can influence cellular processes critical for cancer progression .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Apoptosis via mitochondrial dysfunction |
| Sunitinib | HepG2 | 7.60 | Inhibition of receptor tyrosine kinases |
| This compound | TBD | TBD | TBD (potential based on structural similarities) |
The proposed mechanism of action for sulfonamides typically involves competitive inhibition of enzymes involved in folate synthesis. Additionally, the unique structure of this compound may allow it to interact with various cellular targets:
- Enzyme Inhibition: The sulfonamide group can mimic p-aminobenzoic acid (PABA), disrupting folate synthesis.
- Receptor Interaction: The cyanophenyl moiety may facilitate binding to specific receptors or proteins involved in cell signaling pathways.
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activities of sulfonamides:
- Antitumor Studies: A study demonstrated that certain sulfonamides induced apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases .
- Antimicrobial Efficacy: A review highlighted various sulfonamide derivatives exhibiting broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting 2-cyanophenylmethanesulfonyl chloride with 2-methoxyethylamine under anhydrous conditions in a polar aprotic solvent (e.g., DCM or THF) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Key Considerations : Control reaction pH and temperature to minimize side products (e.g., hydrolysis of the cyanophenyl group). Monitor progress using TLC or LC-MS .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR : H and C NMR to verify substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm, sulfonamide protons at δ 7.5–8.2 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm and ~1150 cm) and nitrile C≡N absorption (~2240 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its activity?
- Approach :
- In vitro assays : Test antimicrobial activity (MIC assays against Gram+/− bacteria, fungi) or enzyme inhibition (e.g., COX-2 selectivity, as seen in sulfonamide derivatives ).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Methods :
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, DNA polymerase) using software like AutoDock. The cyanophenyl and methoxyethyl groups may engage in hydrophobic interactions or H-bonding (e.g., with Arg120 in COX-2) .
- DFT Calculations : Analyze electron distribution to predict reactive sites (e.g., nitrile group’s electrophilicity) .
Q. How to resolve contradictions in biological activity data across studies?
- Strategies :
- Replicate experiments under standardized conditions (pH, temperature, cell line passages).
- Vary substituents : Modify the methoxyethyl or cyanophenyl groups to isolate contributing factors (e.g., replace methoxy with ethoxy ).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .
Q. What strategies optimize synthetic yield while minimizing impurities?
- Optimization :
- Stepwise Synthesis : Isolate intermediates (e.g., 2-cyanophenylmethanesulfonyl chloride) to reduce side reactions.
- Catalysis : Employ DMAP or triethylamine to accelerate sulfonamide bond formation .
- Process Analytics : Use in-situ FTIR or HPLC to monitor reaction progress and adjust stoichiometry .
Q. How does the crystal structure inform its physicochemical properties?
- Analysis : Single-crystal X-ray diffraction (as in sulfonamide derivatives ) reveals packing motifs and hydrogen-bonding networks. The methoxyethyl group’s conformation may influence solubility and bioavailability.
Q. What comparative studies differentiate this compound from analogs (e.g., N-(2-aminophenyl) derivatives)?
- Approach :
- SAR Studies : Compare logP, pKa, and bioactivity profiles. The cyanophenyl group may enhance electron-withdrawing effects vs. aminophenyl’s electron-donating properties .
- Thermal Analysis : DSC/TGA to assess stability differences .
Methodological Considerations
- Data Reproducibility : Document synthetic protocols (e.g., solvent purity, inert atmosphere) to ensure consistency .
- Ethical Compliance : Adhere to safety guidelines for handling nitriles and sulfonamides (e.g., use fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
